molecular formula C5H11ClO3S B2770490 3-Ethoxypropane-1-sulfonyl chloride CAS No. 1343647-71-1

3-Ethoxypropane-1-sulfonyl chloride

Cat. No.: B2770490
CAS No.: 1343647-71-1
M. Wt: 186.65
InChI Key: RJXBAKCKMUVPAH-UHFFFAOYSA-N
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Description

3-Ethoxypropane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) at the terminal carbon and an ethoxy (-OCH₂CH₃) substituent at the third carbon of a propane chain. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for sulfonamide formation in pharmaceuticals and agrochemicals. The ethoxy group may influence solubility, reactivity, and steric interactions compared to other substituents.

Properties

IUPAC Name

3-ethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXBAKCKMUVPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343647-71-1
Record name 3-ethoxypropane-1-sulfonyl chloride
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Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Substituent Molar Mass (g/mol) Reactivity Notes Applications/Notes
3-Chloropropane-1-sulphonyl chloride 1633-82-5 C₃H₆ClO₂S Chloro (-Cl) 156.60 High electrophilicity due to Cl; hydrolyzes readily Common sulfonating agent
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride 1409094-90-1 C₉H₁₁ClO₃S₂ Thiophene-ethoxy (-OCH₂CH₂C₄H₃S) 290.78 Aromatic thiophene enhances conjugation; moderate stability Custom synthesis for bioactive molecules
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride N/A C₁₃H₁₄ClF₃O₄S Trifluoromethoxy-ethoxybenzene 374.76 Lipophilic due to CF₃ and benzene; steric hindrance Potential use in fluorinated drug design
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride 1478850-02-0 C₉H₁₇ClO₄S Tetrahydropyran-methoxy (-OCH₂C₅H₈O) 256.75 Bulky cyclic ether reduces reaction rates Specialty solvents or polymer chemistry

Reactivity and Stability

  • Electrophilic Character : The chloro-substituted analog (CAS 1633-82-5) exhibits higher electrophilicity than ethoxy derivatives due to chlorine’s electron-withdrawing nature, accelerating nucleophilic substitution reactions . In contrast, the ethoxy group in 3-ethoxypropane-1-sulfonyl chloride may decrease reactivity via electron-donating effects, necessitating harsher conditions for sulfonamide formation.
  • Steric Effects : Bulky substituents, such as the tetrahydropyran group (CAS 1478850-02-0), introduce steric hindrance, slowing reaction kinetics. The ethoxy group’s smaller size likely allows for broader substrate compatibility .
  • Hydrolytic Stability : Thiophene-containing derivatives (CAS 1409094-90-1) demonstrate moderate stability in aqueous environments due to aromatic stabilization, whereas trifluoromethoxy analogs (e.g., benzene-sulfonyl chloride) may resist hydrolysis better owing to fluorine’s hydrophobic shielding .

Research Findings and Trends

  • Custom Synthesis : Suppliers like ChemicalRegister emphasize tailored synthesis for thiophene-ethoxy derivatives, highlighting demand in niche pharmaceutical research .
  • Steric Optimization : Studies on tetrahydropyran derivatives suggest applications in controlled-release formulations, where steric bulk delays reaction kinetics .

Biological Activity

3-Ethoxypropane-1-sulfonyl chloride (CAS No. 1343647-71-1) is an organosulfur compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a sulfonyl chloride functional group. Its molecular structure can be represented as follows:

C5H11ClO2S\text{C}_5\text{H}_{11}\text{ClO}_2\text{S}

This structure imparts unique properties that influence its reactivity and biological interactions.

The primary mechanism of action for sulfonyl chlorides, including this compound, involves nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or esters, respectively. This reactivity is crucial in medicinal chemistry for synthesizing various biologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives have been widely studied for their efficacy against bacterial infections. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division.

Anticancer Potential

There is emerging evidence that sulfonyl chlorides may also possess anticancer properties. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a potential role for this compound in developing new antimicrobial agents .
  • Anticancer Activity : Another investigation focused on a series of sulfonamide compounds, revealing that some derivatives could inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary Table

Study Biological Activity Findings
AntimicrobialSignificant activity against E. coli and S. aureus.
AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth in animal models.
Synthesis ApplicationsEffective precursor for developing various biologically active compounds.

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